molecular formula C11H13FO2 B13108535 3-Fluoro-3-phenylpentanoicacid

3-Fluoro-3-phenylpentanoicacid

Katalognummer: B13108535
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: VXTDUFYMGOROPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-3-phenylpentanoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids. It is characterized by the presence of a fluorine atom and a phenyl group attached to a pentanoic acid backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-phenylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-phenylpentanoic acid, using electrophilic fluorinating agents. The reaction typically requires the use of a fluorinating reagent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of 3-Fluoro-3-phenylpentanoic acid may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yields and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also emphasized to align with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-3-phenylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: NaN₃ in dimethylformamide (DMF), KCN in ethanol.

Major Products

Wissenschaftliche Forschungsanwendungen

3-Fluoro-3-phenylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding, due to the presence of the fluorine atom.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of metabolic disorders and cancer, owing to its unique pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants

Wirkmechanismus

The mechanism of action of 3-Fluoro-3-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The compound’s lipophilicity also facilitates its passage through cell membranes, enhancing its bioavailability and efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-3-phenylpentanoic acid is unique due to the combined presence of a fluorine atom and a phenyl group on a pentanoic acid backbone. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability, altered lipophilicity, and potential for diverse chemical reactions, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C11H13FO2

Molekulargewicht

196.22 g/mol

IUPAC-Name

3-fluoro-3-phenylpentanoic acid

InChI

InChI=1S/C11H13FO2/c1-2-11(12,8-10(13)14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14)

InChI-Schlüssel

VXTDUFYMGOROPD-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC(=O)O)(C1=CC=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.